molecular formula C8H9N3O B14841239 2-(2-Aminoethyl)-6-hydroxyisonicotinonitrile

2-(2-Aminoethyl)-6-hydroxyisonicotinonitrile

Cat. No.: B14841239
M. Wt: 163.18 g/mol
InChI Key: UVEUGOGWJKDLBX-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-hydroxyisonicotinonitrile is an organic compound that features both an amino group and a hydroxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-6-hydroxyisonicotinonitrile typically involves the reaction of 6-hydroxyisonicotinonitrile with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-hydroxyisonicotinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminoethyl)-6-hydroxyisonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-hydroxyisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethyl)-6-hydroxyisonicotinonitrile is unique due to the presence of both an amino group and a hydroxy group on a pyridine ring, which allows for a wide range of chemical reactions and interactions with biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-(2-aminoethyl)-6-oxo-1H-pyridine-4-carbonitrile

InChI

InChI=1S/C8H9N3O/c9-2-1-7-3-6(5-10)4-8(12)11-7/h3-4H,1-2,9H2,(H,11,12)

InChI Key

UVEUGOGWJKDLBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)CCN)C#N

Origin of Product

United States

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